molecular formula C30H48O4 B1680737 Saikogenin A CAS No. 5092-09-1

Saikogenin A

Cat. No. B1680737
CAS RN: 5092-09-1
M. Wt: 472.7 g/mol
InChI Key: QGNVMEXLLPGQEV-HSFRRAFJSA-N
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Description

Saikogenin A is a natural product found in Bupleurum falcatum . It is a dipeptidyl peptidase-IV (DPP-IV) inhibitor . The IUPAC name of Saikogenin A is (3β,4α,16β)-oleana-11,13(18)-diene-3,16,23,28-tetrol .


Synthesis Analysis

Saikogenin A can be obtained from Saikosaponin A, which is abundant in Radix Bupleuri (RB), through enzymatic hydrolysis . Snailase was selected due to its good hydrolysis performance under nearly neutral circumstances . The reaction system was constructed in Na2HPO4-NaH2PO4 buffer (pH 6.0) containing snailase/Saikosaponin A (44:1) at 39°C, and the hydrolysis lasted for 12 hours .


Molecular Structure Analysis

The molecular formula of Saikogenin A is C30H48O4 . The molecular weight is 472.7 g/mol . The IUPAC name is (3β,4α,16β)-oleana-11,13(18)-diene-3,16,23,28-tetrol .


Chemical Reactions Analysis

Saikogenin A is a metabolite of Saikosaponin A . It is produced through enzymatic hydrolysis of Saikosaponin A . The process involves hydration and monooxidation on the aglycone moiety and hydrolysis of the β-glucosidic bond .


Physical And Chemical Properties Analysis

Saikogenin A has a molecular weight of 472.7 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . It has 2 rotatable bonds .

Safety And Hazards

Saikogenin A is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It may also impair fertility and harm unborn children .

properties

IUPAC Name

(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24+,26+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNVMEXLLPGQEV-HSFRRAFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saikogenin A

CAS RN

5092-09-1
Record name Saikogenin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005092091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Saikogenin A?

A1: Saikogenin A is a triterpenoid sapogenin primarily derived from the roots of Bupleurum falcatum L., a traditional Chinese medicinal herb. It is considered a bioactive compound with potential anti-inflammatory properties. [, , ]

Q2: How does Saikogenin A exert its anti-inflammatory effect?

A2: Research suggests Saikogenin A's anti-inflammatory action occurs through a dual mechanism: * Stimulation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis: Saikogenin A treatment in rats has been shown to increase serum corticosterone and ACTH levels. This suggests the compound may stimulate the HPA axis, leading to increased corticosterone production, which plays a role in regulating inflammation. This is further supported by Saikogenin A's ability to facilitate ACTH-induced corticosterone release and increase cyclic AMP in isolated pituitary and adrenal glands. []* Direct Action on Inflammatory Processes: Saikogenin A also displays anti-inflammatory effects in adrenalectomized rats, suggesting direct action on inflammatory processes. It has been found to inhibit histamine release induced by compound 48/80 and reduce vascular permeability. []

Q3: How is Saikogenin A metabolized in the body?

A3: Studies in rats have shown that orally administered Saikogenin A is poorly absorbed in its original form. [] Intestinal bacteria, specifically species like Eubacterium sp. A-44, play a crucial role in metabolizing Saikogenin A into prosaikogenin A and then into Saikogenin A. [, ] These metabolites are then detectable in plasma and feces. []

Q4: What enzymes are involved in the metabolic breakdown of Saikogenin A's precursor, saikosaponin a?

A4: Two key enzymes from Eubacterium sp. A-44 contribute to saikosaponin a metabolism: * β-D-glucosidase: This enzyme first cleaves specific β-glucosidic bonds in saikosaponins, leading to the formation of prosaikogenins, including prosaikogenin A. []* β-D-fucosidase: This novel enzyme further hydrolyzes prosaikogenins, like prosaikogenin A, by cleaving β-fucosidic bonds, ultimately resulting in the formation of saikogenins, including Saikogenin A. []

Q5: Can you describe the structural characteristics of Saikogenin A?

A5: The chemical structure of Saikogenin A was first elucidated in studies on the constituents of Bupleurum falcatum L. [] While the research provided does not explicitly state the molecular formula and weight, based on its classification as a triterpenoid sapogenin, Saikogenin A possesses an oleanane skeleton. This implies a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol. [, ]

Q6: Are there other sources of Saikogenin A besides Bupleurum falcatum L.?

A6: Yes, Saikogenin A and its glycosylated precursors have been isolated from other plant sources, including:* Bupleurum smithii Wolff var. parvifolium Shan et Y. Li []* Clinopodium chinense (Benth.) O. Kuntze []* Pleurospermum kamtschaticum []* Polycarpon prostratum (Forssk.) Aschers. ct Schwein. ex Aschers []* Verbascum species []* Corchorus acutangulus Lam. []

Q7: What are the known biological activities of Saikogenin A?

A7: Aside from its anti-inflammatory activity, studies have shown that Saikogenin A and its derivatives exhibit various biological activities, including:* Hemolytic activity: Saikogenin A displays hemolytic activity, which is the ability to cause the rupture of red blood cells. This activity is related to its interaction with the cell membrane. []* Corticosterone secretion-inducing activity: This activity is linked to Saikogenin A's potential to stimulate the HPA axis and influence corticosterone production. []* Inhibition of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha production: This suggests potential anti-inflammatory and immunomodulatory effects. [, ] * Cytotoxic activity: Studies have shown that Saikogenin A exhibits cytotoxic activity against certain cancer cell lines. [, ]

Q8: What is the structure-activity relationship (SAR) of Saikogenin A and its related compounds?

A8: Research indicates that modifications to the sugar moiety and aglycone structure of Saikogenin A and related compounds can significantly influence their biological activities:* Corticosterone secretion-inducing activity: A proper balance between the sugar moiety and aglycone is crucial for this activity. Saikosaponins, which are glycosylated forms, generally exhibit higher activity compared to their corresponding saikogenins (aglycones). []* Hemolytic activity: The presence and orientation of a hydroxyl group at the C16 position of the aglycone influences hemolytic activity. Compounds with an α-hydroxyl group generally show stronger activity than those with a β-hydroxyl group. []* Anti-inflammatory activity: The presence of a sugar moiety appears to be important for oral bioavailability and anti-inflammatory effects. For instance, crude saponin extracts, containing glycosylated forms, showed higher efficacy in oral administration compared to pure Saikogenin A in carrageenin-induced edema and granuloma models. []

Q9: What are the potential applications of Saikogenin A in drug development?

A9: While research is ongoing, the various biological activities of Saikogenin A suggest potential applications in developing therapies for: * Inflammatory diseases: Its anti-inflammatory effects could be beneficial in treating conditions like arthritis and other inflammatory disorders. [, , ]* Neurodegenerative diseases: Saikogenin F, a related compound, has shown promise in improving learning and memory impairment in an Alzheimer's disease mouse model through its anti-inflammatory effects. []* Cancer: The cytotoxic activity of Saikogenin A against specific cancer cell lines warrants further investigation for potential anticancer therapies. [, ]

Q10: What are the limitations of the current research on Saikogenin A?

A10: Despite promising findings, there are limitations to the existing research on Saikogenin A:* Limited human studies: Most research has been conducted in vitro or on animal models. More human clinical trials are needed to confirm its efficacy and safety in humans. []* Metabolism and bioavailability: The poor oral bioavailability of Saikogenin A necessitates further investigation into improving its absorption and bioavailability. [, ]* Long-term effects and toxicity: Comprehensive studies are needed to assess the long-term effects and potential toxicity of Saikogenin A. []

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